ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

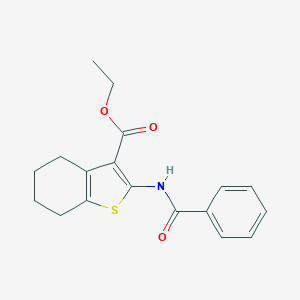

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a benzamido substituent at the 2-position and an ethyl ester group at the 3-position (Fig. 1). Synthesized via the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride in chloroform, it achieves a high yield (80–85%) after recrystallization from ethanol . The compound crystallizes in the monoclinic system (space group P2₁/c) and exhibits planar heterocyclic (ring A) and phenyl (ring B) moieties with a dihedral angle of 8.13° between them . Intramolecular N–H⋯O hydrogen bonding forms an S(6) ring motif, stabilizing the molecular conformation . Disorder in two methylene groups of the cyclohexene ring (occupancy ratios 0.641:0.359) and anisotropic displacement parameters were resolved using SHELXL97 .

Properties

IUPAC Name |

ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQQGHWARSPUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with Benzoyl Chloride

The most widely reported method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride in chloroform under reflux conditions. A representative procedure is as follows:

-

Reagents and Stoichiometry :

-

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (0.3 g, 1.0 mmol)

-

Benzoyl chloride (0.15 mL, ~1.3 mmol)

-

Chloroform (10 mL)

-

-

Reaction Conditions :

-

Workup and Purification :

Key Observations :

Alternative Acylating Agents and Methodologies

While benzoyl chloride is the standard acylating agent, analogous derivatives have been synthesized using substituted benzoyl chlorides or heterocyclic acyl chlorides. For instance, ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared using 2-(methylthio)benzoyl chloride under similar conditions. These variations highlight the versatility of the acylation strategy for introducing diverse amide functionalities.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Chloroform is the solvent of choice due to its ability to dissolve both the amino ester and benzoyl chloride while facilitating reflux conditions (61–62°C). Polar aprotic solvents like dichloromethane have been tested but offer no significant advantage in yield or reaction rate. Prolonged reflux (~9 hours) ensures complete conversion, as shorter durations lead to unreacted starting material.

Stoichiometry and Excess Reagent

Benzoyl chloride is used in slight excess (1.3 equiv.) to drive the reaction to completion. This minimizes residual amine and avoids side products such as dimerized species.

Purification and Crystallization

Recrystallization from ethanol is critical for obtaining high-purity product. Key steps include:

-

Solvent Selection : Ethanol provides optimal solubility differences between the product and impurities.

-

Crystallization Conditions : Slow cooling of the saturated solution yields well-defined crystals suitable for X-ray diffraction analysis.

-

Crystal Structure :

Analytical Characterization

Spectroscopic Validation

While the provided sources emphasize crystallographic data, complementary techniques include:

X-Ray Diffraction Analysis

Crystallographic parameters from:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1061(2) |

| b (Å) | 10.6593(3) |

| c (Å) | 19.0554(5) |

| β (°) | 92.500(1) |

| V (ų) | 1644.92(8) |

| R Factor | 0.042 |

Applications and Derivatives

The title compound serves as a precursor for pharmaceuticals with thrombolytic and antimicrobial activity. Derivatives with modified amide groups (e.g., pyridine-4-carboxamide or methylthio-substituted benzamides ) exhibit enhanced bioactivity, underscoring the scaffold’s versatility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the ethyl ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Crystal Structure Analysis

A detailed crystal structure analysis revealed that ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate adopts an approximately planar conformation with a dihedral angle between the thiophene and phenyl rings of about 8.13° . This structural arrangement facilitates intramolecular hydrogen bonding, which can influence its reactivity and interaction with biological targets.

Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical intermediate. Compounds derived from this structure have shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of tetrahydrobenzothiophenes exhibit anticancer properties by targeting specific cell signaling pathways involved in tumor growth . The compound's ability to form stable complexes with biomolecules enhances its efficacy as a drug candidate.

- Thrombolytic Activity : Compounds related to this structure have been noted for their thrombolytic properties, suggesting potential applications in treating conditions related to blood clots .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Dyes and Pigments : The compound can serve as an intermediate in the synthesis of various dyes due to the presence of conjugated systems that absorb light effectively. Thiophenes are widely used in organic electronics and photovoltaic materials due to their electronic properties .

Case Study 1: Synthesis and Characterization

In a study conducted by Mukhtar et al., this compound was synthesized through a reaction involving ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and benzoyl chloride. The product was characterized using X-ray crystallography to confirm its structure and purity .

In another research effort focusing on the biological activities of tetrahydrobenzothiophene derivatives, compounds were evaluated for their anticancer effects against colorectal cancer cell lines. It was found that modifications to the benzamido group significantly influenced cytotoxicity and selectivity towards cancer cells .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical | Potential anticancer agent; thrombolytic activity; drug development intermediate |

| Material Science | Intermediate for dyes; applications in organic electronics; stability in polymer matrices |

| Biological Research | Studies on cellular interactions; synthesis of bioactive compounds |

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Tetrahydrobenzothiophene Derivatives

Key Observations:

- Substituent Effects on Planarity: The benzamido group in the target compound introduces greater steric bulk compared to acetamido or pyridine-4-carboxamido analogs, resulting in larger dihedral angles (8.13° vs. 7.1° in the pyridine derivative) .

- Hydrogen Bonding Patterns: While all analogs exhibit intramolecular S(6) motifs, the pyridine derivative forms additional R₂²(16) rings via C–H⋯O interactions, enhancing crystal packing stability .

- Disorder and Crystallography: Disorder in the cyclohexene or ethyl ester groups is common, resolved using SHELXL97 with EADP constraints .

Biological Activity

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.41 g/mol. The compound features a benzamido group attached to a tetrahydro-benzothiophene core, which contributes to its unique chemical properties and biological activities.

Structural Characteristics

- Dihedral Angle : The thiophene and phenyl rings are nearly coplanar with a dihedral angle of approximately 8.13°.

- Intramolecular Interactions : The structure exhibits intramolecular hydrogen bonding that may influence its biological activity .

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. This compound has been studied for its ability to inhibit various bacterial strains. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent. Studies have indicated that it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process. For instance:

- Inhibition of COX Enzymes : this compound was found to have an IC50 value comparable to known anti-inflammatory drugs .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cells. Mechanistic studies suggest that it may modulate signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to COX and LOX enzymes, reducing the production of pro-inflammatory mediators.

- Gene Expression Modulation : It has been shown to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Type | Notable Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Benzothiophene Derivative | Anti-inflammatory | TBD |

| Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzothiophene Derivative | Antimicrobial | TBD |

| N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxobutanamide | Benzothiophene Derivative | Anticancer | TBD |

Note: TBD = To Be Determined based on specific studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects : In a controlled study using animal models of inflammation induced by carrageenan, this compound exhibited significant reduction in paw edema compared to untreated controls.

- Antimicrobial Efficacy Assessment : Another study evaluated its antimicrobial effects against various pathogens and found it effective at low concentrations.

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could induce cell death through apoptosis pathways.

Q & A

Basic: What are the established synthetic routes for ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via a two-step process:

Gewald Reaction : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of N-ethylmorpholine to yield ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Acylation : The amino group is functionalized by refluxing the intermediate with benzoyl chloride in chloroform for 9 hours, followed by recrystallization from ethanol to obtain the final product .

Key Considerations : Yield optimization requires precise stoichiometry and controlled reaction conditions.

Basic: How is the crystal structure of this compound characterized?

The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) and refined via SHELXL97 . Key features include:

- Planar Rings : The benzothiophene (S1/C8–C10/C15) and benzamido phenyl (C1–C6) rings are planar, with a dihedral angle of 8.13° between them .

- Intramolecular H-bonding : An S(6) motif forms due to N–H···O hydrogen bonding (2.05 Å), stabilizing the molecular conformation .

- Disorder : Two methylene groups in the cyclohexene ring exhibit positional disorder (occupancy ratios 0.641:0.359), refined using the EADP instruction in SHELXL .

Advanced: How do structural modifications (e.g., substituents on the benzamido group) affect the compound's molecular conformation?

Comparative studies with derivatives reveal:

- Substituent Effects : Replacing benzamido with pyridine-4-carboxamido increases the dihedral angle between the benzothiophene and substituent rings (9.47° vs. 8.13°), altering steric and electronic interactions .

- Hydrogen Bonding : Electron-withdrawing groups on the benzamido moiety strengthen intramolecular N–H···O bonds, reducing conformational flexibility .

Methodology : SCXRD and density functional theory (DFT) calculations are used to correlate substituents with structural changes .

Advanced: What computational methods are employed to study the electronic properties of this compound?

- DFT Calculations : Used to predict vibrational frequencies (IR), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) evaluates potential biological activity by analyzing binding affinities and interaction patterns .

Validation : Experimental IR and NMR data are compared with computational results to validate models .

Advanced: How does the S(6) hydrogen-bonded motif influence the compound's stability and reactivity?

- Stability : The S(6) motif restricts rotational freedom, stabilizing the planar conformation and reducing entropy-driven degradation .

- Reactivity : The motif directs regioselective reactions (e.g., electrophilic substitution) toward the benzothiophene ring due to electron density redistribution .

Graph Set Analysis : A systematic approach to classify hydrogen-bonding patterns in crystals, aiding in predicting supramolecular assembly .

Basic: What spectroscopic techniques are used to confirm the compound's structure?

- NMR : H and C NMR confirm proton environments and carbon connectivity (e.g., ester carbonyl at ~165 ppm) .

- IR : Stretching frequencies for amide N–H (~3400 cm) and ester C=O (~1700 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 343.1087 for CHNOS) .

Advanced: What challenges arise in refining the crystal structure due to disordered groups, and how are they addressed?

- Disorder Handling : Disordered methylene groups in the cyclohexene ring are modeled using split positions with refined occupancy factors (e.g., 0.641:0.359) .

- Refinement Tools : SHELXL97’s EADP instruction applies isotropic displacement parameters to disordered atoms, improving convergence during least-squares refinement .

- Validation : The R-factor (e.g., R = 0.045) and electron density maps ensure refinement accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.